7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one
CAS No.: 1245808-46-1
Cat. No.: VC0037280
Molecular Formula: C8H6BrNO2
Molecular Weight: 228.045
* For research use only. Not for human or veterinary use.
![7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one - 1245808-46-1](/images/no_structure.jpg)
Specification
CAS No. | 1245808-46-1 |
---|---|
Molecular Formula | C8H6BrNO2 |
Molecular Weight | 228.045 |
IUPAC Name | 7-bromo-1,4-dihydro-3,1-benzoxazin-2-one |
Standard InChI | InChI=1S/C8H6BrNO2/c9-6-2-1-5-4-12-8(11)10-7(5)3-6/h1-3H,4H2,(H,10,11) |
Standard InChI Key | RMTHEGCZJQQBPX-UHFFFAOYSA-N |
SMILES | C1C2=C(C=C(C=C2)Br)NC(=O)O1 |
Introduction
Chemical Identity and Properties
Basic Information
The following table summarizes the key identifying information for 7-bromo-1H-benzo[d] oxazin-2(4H)-one:
Physical Properties
The physical characteristics of 7-bromo-1H-benzo[d] oxazin-2(4H)-one are fundamental to understanding its behavior in various chemical environments:
Property | Value |
---|---|
Physical State | Solid (at standard conditions) |
Density | 1.676 g/cm³ |
Storage Conditions | Room temperature |
Purity (Commercial) | ≥95% |
Structural Features and Chemical Reactivity
7-bromo-1H-benzo[d] oxazin-2(4H)-one contains several key structural features that determine its chemical behavior. The compound consists of a benzene ring fused to an oxazinone heterocycle, with a bromine atom at the 7-position of the benzene ring. The oxazinone ring contains a carbonyl group at the 2-position and a nitrogen atom that forms part of the amide functional group.
The presence of the bromine atom at the 7-position is particularly significant as it serves as a potential site for various chemical transformations. Bromine substituents in aromatic systems are known to participate in coupling reactions, nucleophilic substitutions, and metal-halogen exchange reactions, making this compound a versatile starting material for further synthetic elaborations .
Synthesis Methods
Palladium-Catalyzed Approaches
A more modern approach involves palladium-catalyzed carbonylative coupling followed by cyclization. As described in the literature, this method typically employs ortho-halophenols as starting materials:
"A mild and convenient one-step preparation of 4H-1,3-benzoxazin-4-ones by a domino carbonylation–cyclization process is developed. Readily available ortho-iodophenols are subjected to palladium-catalyzed carbonylative coupling with Mo(CO)6 and cyanamide, followed by a spontaneous, intramolecular cyclization to afford 4H-1,3-benzoxazin-4-ones in moderate to excellent yields."
This methodology could potentially be modified to synthesize 7-bromo-1H-benzo[d] oxazin-2(4H)-one by using an appropriately brominated ortho-halophenol as the starting material.
Applications and Research Significance
Synthetic Utility
The compound serves as an important intermediate in organic synthesis. The bromine substituent provides a reactive site for various transformations, including:
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Cross-coupling reactions (Suzuki, Stille, Negishi)
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Metal-halogen exchange reactions
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Nucleophilic aromatic substitution reactions
These transformations enable the creation of more complex molecular architectures with potential applications in medicinal chemistry and materials science .
The significant variation in pricing reflects differences in purity, packaging, and potentially the synthetic methods employed by different manufacturers.
Comparison with Related Compounds
Structural Comparisons
Several compounds related to 7-bromo-1H-benzo[d] oxazin-2(4H)-one appear in the chemical literature. Understanding the structural differences is crucial for discerning structure-activity relationships:
The variations in structure, particularly the position of the bromine atom and the presence of additional functional groups, can significantly affect the chemical reactivity and biological activities of these compounds.
Proper safety measures should be implemented when handling this compound, including the use of appropriate personal protective equipment, adequate ventilation, and proper disposal procedures.
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